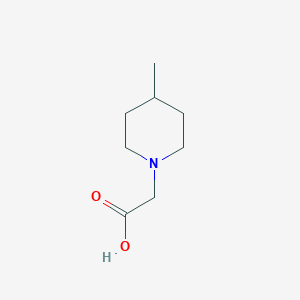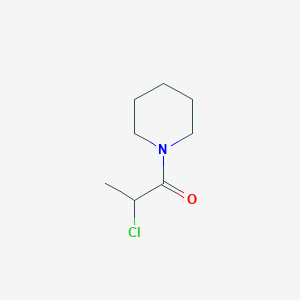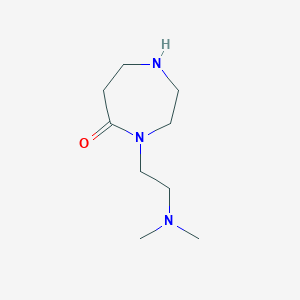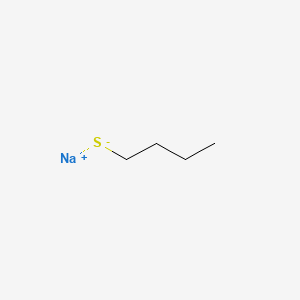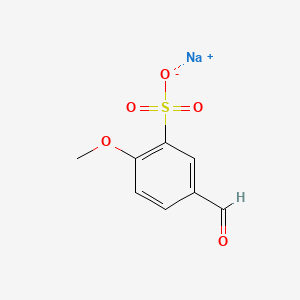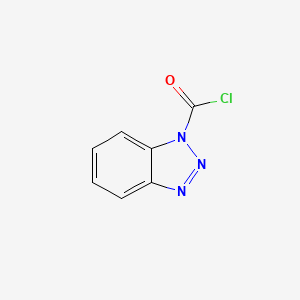
3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Optical Purity and Asymmetric Hydrogenation: Research led by O'Reilly, Derwin, and Lin (1990) discussed the preparation of optically pure derivatives of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid. They explored asymmetric hydrogenation catalyst systems and Pictet-Spengler ring closure for its synthesis, highlighting the importance of this compound in producing enantiomerically pure substances (O'reilly, Derwin, & Lin, 1990).
- Antioxidant Properties: A study by Dovbnya et al. (2022) focused on the synthesis of new compounds including derivatives of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid, examining their antioxidant activities. This highlights its potential in developing substances with beneficial health properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Biological and Medicinal Research
- Synthesis of Biologically Active Compounds: Ghulam, Nasim, and Fan (2007) synthesized 3,5-dimethoxyhomophthalic acid, a derivative of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid, for the creation of biologically active isocoumarins. Their work indicates the role of this compound in the development of bioactive substances (Ghulam, Nasim, & Fan, 2007).
- Natural Product Synthesis and Cytotoxicity: Hu et al. (2005) synthesized natural ester sintenin and its analogues, including 3-(3,4-dimethoxyphenyl)propanoic acid derivatives, to evaluate their cytotoxic effects on tumor cell lines. This research demonstrates the potential of this compound in cancer research and therapy (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).
Advanced Materials and Chemical Engineering
- Electrochemical Studies: The electrochemical oxidation of similar compounds, as studied by Ekinci et al. (2000), provides insights into the electrochemical properties and potential applications of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid in material science (Ekinci, Horasan, Altundas, & Demir, 2000).
- Pharmaceutical Compound Polymorphism: Vogt, Williams, Johnson, and Copley (2013) examined polymorphic forms of a pharmaceutical compound related to 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid. Their study is crucial for understanding the solid-state properties of such compounds, which is vital in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-3-(3,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPNLRFWWQFWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408415 | |
| Record name | 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid | |
CAS RN |
412925-58-7 | |
| Record name | 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




